1-Methylene-7-nitro-tetralin
CAS No.:
Cat. No.: VC13864641
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NO2 |
|---|---|
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | 4-methylidene-6-nitro-2,3-dihydro-1H-naphthalene |
| Standard InChI | InChI=1S/C11H11NO2/c1-8-3-2-4-9-5-6-10(12(13)14)7-11(8)9/h5-7H,1-4H2 |
| Standard InChI Key | GANHGMAIEGAQIB-UHFFFAOYSA-N |
| Canonical SMILES | C=C1CCCC2=C1C=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Weight
1-Methylene-7-nitro-tetralin has the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol . The compound’s structure consists of a partially hydrogenated naphthalene core (tetralin) with a methylene (=CH₂) substituent at the 1-position and a nitro (-NO₂) group at the 7-position. The conjugation between the aromatic ring and the nitro group influences its electronic properties, including resonance stabilization and dipole moments .
Table 1: Key Molecular Properties of 1-Methylene-7-nitro-tetralin
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁NO₂ | |
| Molecular Weight | 189.21 g/mol | |
| IUPAC Name | 4-methylidene-6-nitro-2,3-dihydro-1H-naphthalene | |
| SMILES Notation | C=C1CCCC2=C1C=C(C=C2)N+[O-] | |
| XLogP3-AA (Partition Coefficient) | 3.0 |
Structural Characterization
The compound’s bicyclic framework was confirmed via computational modeling and spectroscopic analogs. The InChIKey (GANHGMAIEGAQIB-UHFFFAOYSA-N) provides a unique identifier for its stereochemical and constitutional features . Nuclear magnetic resonance (NMR) data for similar tetralin derivatives suggest that the methylene group at C1 introduces strain into the ring system, potentially enhancing reactivity toward electrophilic substitution . Density functional theory (DFT) calculations predict that the nitro group at C7 withdraws electron density, polarizing the aromatic ring and directing further functionalization to the ortho and para positions .
Synthesis and Reactivity
Synthetic Routes
While no direct synthesis of 1-methylene-7-nitro-tetralin has been reported, analogous tetralin derivatives are synthesized via domino Knoevenagel-intramolecular hetero-Diels-Alder (IMHDA) reactions. For example, Kajtár et al. (2025) demonstrated that nitro-substituted tetralins can be prepared through diastereoselective cyclizations of β-ketonitrile reagents with allylamine derivatives . In such reactions, the nitro group acts as an electron-withdrawing substituent, stabilizing transition states and enabling high diastereoselectivity (up to 93% yield) .
A plausible route to 1-methylene-7-nitro-tetralin involves:
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Nitroarylation of tetralin: Nitration of 1-methylene-tetralin using mixed acid (HNO₃/H₂SO₄) under controlled temperatures.
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Regioselective functionalization: The methylene group’s allylic position may facilitate further modifications, such as epoxidation or Michael additions .
Reaction Mechanisms
The nitro group’s meta-directing effects likely govern the compound’s reactivity. In electrophilic aromatic substitution (EAS), the nitro group deactivates the ring but directs incoming electrophiles to the C5 and C8 positions. Computational studies suggest that the methylene group’s sp² hybridization creates a localized electron-deficient region, favoring nucleophilic attacks at C1 .
Physicochemical Properties
Physical Properties
1-Methylene-7-nitro-tetralin is predicted to exist as a crystalline solid at room temperature, with moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) due to its nitro group’s dipole moment . Its XLogP3-AA value of 3.0 indicates moderate lipophilicity, suggesting potential bioavailability in biological systems .
Chemical Stability
The compound is stable under ambient conditions but may undergo photodegradation due to the nitro group’s susceptibility to UV-induced radical reactions. Accelerated stability studies on analogous nitroaromatics reveal decomposition pathways involving denitration and ring-opening oxidation .
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